Cas no 58043-01-9 (1H-Pyrrolo[2,3-c]pyridin-2-ol)

1H-Pyrrolo[2,3-c]pyridin-2-ol is a heterocyclic compound featuring a fused pyrrole and pyridine ring system, which serves as a versatile intermediate in medicinal chemistry and organic synthesis. Its structural framework is particularly valuable for constructing pharmacologically active molecules, including kinase inhibitors and other bioactive agents. The presence of both nitrogen-rich rings enhances its binding affinity to biological targets, making it useful in drug discovery. The hydroxyl group at the 2-position offers a reactive site for further functionalization, enabling diverse derivatization pathways. This compound is characterized by high purity and stability, ensuring consistent performance in research and industrial applications. Its synthetic utility and potential for scaffold modification make it a key building block in advanced chemical development.
1H-Pyrrolo[2,3-c]pyridin-2-ol structure
1H-Pyrrolo[2,3-c]pyridin-2-ol structure
Product Name:1H-Pyrrolo[2,3-c]pyridin-2-ol
CAS No:58043-01-9
MF:C7H6N2O
MW:134.13534116745
CID:1114375
PubChem ID:135424772
Update Time:2025-05-21

1H-Pyrrolo[2,3-c]pyridin-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-c]pyridin-2-ol
    • 1,6-dihydropyrrolo[2,3-c]pyridin-2-one
    • 2-hydroxy-6-azaindole
    • Z1255451500
    • AKOS026730449
    • DTXSID30470010
    • 58043-01-9
    • DB-345778
    • Inchi: 1S/C7H6N2O/c10-7-3-5-1-2-8-4-6(5)9-7/h1-4,9-10H
    • InChI Key: TUODBRBWIFSNKH-UHFFFAOYSA-N
    • SMILES: OC1=CC2C=CN=CC=2N1

Computed Properties

  • Exact Mass: 134.048012819g/mol
  • Monoisotopic Mass: 134.048012819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 48.9Ų

1H-Pyrrolo[2,3-c]pyridin-2-ol Pricemore >>

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Additional information on 1H-Pyrrolo[2,3-c]pyridin-2-ol

1H-Pyrrolo[2,3-c]pyridin-2-ol (CAS 58043-01-9): A Versatile Heterocyclic Compound with Promising Applications

The 1H-Pyrrolo[2,3-c]pyridin-2-ol (CAS 58043-01-9) is a fascinating heterocyclic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various scientific fields. This bicyclic system combines the characteristics of both pyrrole and pyridine rings, creating a molecular framework that offers exciting possibilities for medicinal chemistry and material science applications.

With the increasing demand for novel pharmaceutical intermediates and bioactive molecules, researchers have been exploring the synthetic pathways and properties of 1H-Pyrrolo[2,3-c]pyridin-2-ol derivatives. The compound's structural similarity to naturally occurring alkaloids makes it particularly interesting for drug discovery programs targeting neurological disorders and metabolic diseases.

The molecular structure of 1H-Pyrrolo[2,3-c]pyridin-2-ol features a fused bicyclic system with a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptor (the nitrogen atoms), which contributes to its potential as a pharmacophore in drug design. Recent studies have shown that derivatives of this scaffold can interact with various biological targets, making them valuable candidates for the development of new therapeutic agents.

In the field of organic electronics, 1H-Pyrrolo[2,3-c]pyridin-2-ol and its derivatives have shown promise as building blocks for organic semiconductors and light-emitting materials. The conjugated π-system of this heterocycle allows for interesting electronic properties that could be exploited in the development of next-generation OLED materials and organic photovoltaic devices.

The synthesis of 1H-Pyrrolo[2,3-c]pyridin-2-ol typically involves cyclization reactions of appropriately substituted precursors. Recent advances in catalytic methods have improved the efficiency of these synthetic routes, making the compound more accessible for research and development purposes. Modern techniques such as microwave-assisted synthesis and flow chemistry have been successfully applied to the preparation of this heterocyclic system.

From a spectroscopic characterization perspective, 1H-Pyrrolo[2,3-c]pyridin-2-ol displays distinctive features in NMR spectra and mass spectrometry that aid in its identification and purity assessment. The compound's UV-Vis absorption properties are particularly interesting for applications in fluorescent probes and sensor development.

The physicochemical properties of 1H-Pyrrolo[2,3-c]pyridin-2-ol, including its solubility profile, melting point, and stability under various conditions, have been extensively studied to facilitate its practical applications. These properties make it suitable for use in different formulation strategies in pharmaceutical development and material science applications.

Recent patent literature reveals growing interest in 1H-Pyrrolo[2,3-c]pyridin-2-ol derivatives as potential kinase inhibitors, with applications in cancer therapy and inflammatory diseases. The compound's ability to serve as a versatile scaffold for structure-activity relationship studies has made it valuable in drug discovery pipelines of several pharmaceutical companies.

In the context of green chemistry and sustainable synthesis, researchers are exploring eco-friendly approaches to produce 1H-Pyrrolo[2,3-c]pyridin-2-ol and its derivatives. These efforts include the use of biocatalysts, renewable solvents, and energy-efficient processes that minimize environmental impact while maintaining high yields and purity.

The market demand for specialized heterocyclic compounds like 1H-Pyrrolo[2,3-c]pyridin-2-ol continues to grow, driven by advancements in personalized medicine and targeted therapies. Custom synthesis providers and contract research organizations are increasingly offering this compound to support drug discovery and material science research.

Analytical methods for 1H-Pyrrolo[2,3-c]pyridin-2-ol quantification have been refined to meet the stringent requirements of pharmaceutical quality control and regulatory compliance. Techniques such as HPLC, LC-MS, and chiral separation methods have been successfully applied to ensure the compound meets the necessary purity standards for various applications.

Future research directions for 1H-Pyrrolo[2,3-c]pyridin-2-ol include exploring its potential in covalent inhibitor design, proteolysis targeting chimeras (PROTACs), and as a building block for metal-organic frameworks (MOFs). The compound's versatility ensures it will remain an important subject of study in both academic and industrial research settings.

For researchers interested in working with 1H-Pyrrolo[2,3-c]pyridin-2-ol, it's important to consult the latest safety data sheets and handle the material according to standard laboratory safety protocols. While not classified as hazardous under normal conditions, proper personal protective equipment should always be used when handling any chemical substance.

The growing body of literature on 1H-Pyrrolo[2,3-c]pyridin-2-ol chemistry demonstrates its importance as a valuable research chemical with multiple potential applications. As synthetic methodologies continue to improve and new biological targets are identified, this compound and its derivatives are likely to play an increasingly significant role in scientific advancement and technological innovation.

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